1-(2-Aminoethyl)imidazolidine-2-thione

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

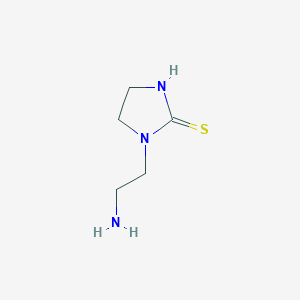

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-aminoethyl)imidazolidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3S/c6-1-3-8-4-2-7-5(8)9/h1-4,6H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTVHONSLJSOLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=S)N1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Prominence of Imidazolidinethione Scaffolds in Heterocyclic Chemistry

The imidazolidine-2-thione core is a privileged scaffold in the field of heterocyclic chemistry, largely due to its wide spectrum of biological activities and its utility as a synthetic intermediate. nih.govscialert.net This five-membered heterocyclic ring system, containing two nitrogen atoms and a thiocarbonyl group, has been the foundation for the development of numerous compounds with significant therapeutic potential. nih.govnih.gov

Derivatives of imidazolidine-2-thione have been extensively investigated and have shown a remarkable range of biological activities, including antimicrobial, antifungal, anti-HIV, and anticancer properties. nih.govscialert.net The structural features of the imidazolidinethione ring allow for diverse substitutions, enabling chemists to fine-tune the molecule's properties for specific biological targets. Furthermore, these scaffolds have been employed as chiral auxiliaries in asymmetric synthesis and as ligands in coordination chemistry. scialert.net The inherent reactivity of the thiourea (B124793) moiety within the ring also provides a versatile handle for further chemical transformations.

The following table provides a glimpse into the diverse biological activities associated with the broader class of imidazolidine-2-thione derivatives:

| Biological Activity | Description |

| Antimicrobial | Effective against various bacterial and fungal strains. |

| Anti-HIV | Shows potential in inhibiting the replication of the human immunodeficiency virus. |

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |

| Adenosine-A2B Receptor Antagonists | Potential therapeutic applications in pulmonary and cardiovascular disorders. nih.gov |

| GPR6 Inverse Agonists | Potential for treating neuropsychiatric disorders. nih.gov |

An Overview of Research on 1 2 Aminoethyl Imidazolidine 2 Thione

Conventional Synthetic Routes to this compound

The traditional method for synthesizing this compound is a straightforward condensation reaction. This process involves heating diethylenetriamine (B155796) with thiourea (B124793). jmcs.org.mxjmcs.org.mx The reaction is typically conducted at a high temperature of 180°C for approximately 5 hours under an inert atmosphere to prevent oxidation and side reactions. jmcs.org.mx This thermal condensation method yields the product as a waxy solid, achieving a respectable yield of 77%. jmcs.org.mxjmcs.org.mx The process, while effective, requires prolonged heating at high temperatures, which has prompted the exploration of more efficient synthetic alternatives. jmcs.org.mx

Advanced and Green Synthesis Techniques

In line with the principles of green chemistry, which advocate for more efficient and environmentally benign chemical processes, advanced techniques have been applied to the synthesis of this compound and its derivatives. These methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents. scirp.org

Microwave-Assisted Synthesis Protocols and Efficiency Improvements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jmcs.org.mx For the synthesis of this compound, this technology offers significant improvements over the conventional heating method. The microwave-assisted protocol involves the direct irradiation of a mixture of diethylenetriamine and thiourea. jmcs.org.mxjmcs.org.mx Optimal conditions have been identified as applying intermittent microwave irradiation of 100 W for a total of 7 minutes, maintaining a temperature of 150°C. jmcs.org.mxjmcs.org.mx This approach drastically reduces the reaction time from 5 hours to under 10 minutes and can be performed under solvent-free conditions, further enhancing its green credentials. jmcs.org.mx The resulting product is obtained with high purity after a single recrystallization from 2-propanol. jmcs.org.mx

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reactants | Diethylenetriamine and Thiourea | Diethylenetriamine and Thiourea |

| Temperature | 180°C | 150°C |

| Reaction Time | 5 hours | 7 minutes |

| Energy Source | Conventional Heating | Microwave Irradiation (100 W) |

| Yield | 77% | High (not explicitly quantified but pure product obtained) |

| Conditions | Inert atmosphere | Solvent-free option available |

One-Pot and Tandem Synthetic Approaches to Imidazolidinethione Derivatives

One such environmentally friendly method involves the one-pot reaction of benzils, urea (B33335) or thiourea derivatives, and a strong base under solvent-free grinding conditions. scirp.org This mechanochemical approach offers key advantages such as short reaction times, excellent yields, and simple workup procedures. scirp.org While not specifically detailed for this compound, these principles demonstrate the potential for streamlined, green syntheses of related structures. Tandem catalysis, where a single catalyst promotes sequential catalytic cycles, has also been employed for creating similar heterocyclic systems like 2-oxazolidinones, illustrating the advanced synthetic strategies available for this class of compounds. mdpi.com

Derivatization Strategies of the this compound Core

The this compound molecule possesses multiple reactive sites, including the secondary amines within the imidazolidine (B613845) ring, the thione group, and the primary amine of the aminoethyl side chain. These sites allow for a wide range of derivatization strategies to modify the compound's structure and properties.

Acylation Reactions and Acylthiourea Derivative Formation

Acylation is a common strategy to derivatize the imidazolidine-2-thione core. The nitrogen atoms of the thiourea moiety within the ring can be acylated using reagents like acyl chlorides. nih.gov The reaction of the parent imidazolidine-2-thione with various acyl chlorides in a solvent like dimethylacetamide can lead to either mono-acylated or di-acylated acylthiourea derivatives. nih.govnih.gov The outcome is influenced by the electronic and steric properties of the acyl chloride used. nih.gov For instance, (cyclo)alkyl carbonyl chlorides and benzoyl chlorides with electron-withdrawing groups tend to yield mono-acylated products. nih.gov Conversely, other reagents may favor the formation of symmetric di-acylated thioureas. nih.gov These mono-acylated derivatives can serve as synthons for preparing asymmetric di-acylthioureas by reacting them with a different acyl chloride. nih.gov While these studies focus on the parent imidazolidine-2-thione, the same principles apply to the this compound core, with the additional consideration of the reactivity of the primary amino group on the side chain.

| Acylating Agent Type | Typical Product | Reference |

|---|---|---|

| (Cyclo)alkyl carbonyl chlorides | Mono-acylated thioureas | nih.gov |

| Benzoyl chlorides with electron-withdrawing groups (e.g., halo, nitro) | Mono-acylated thioureas | nih.gov |

| 4-Anisoyl chloride, 2-Furoyl chloride, 2-Thenoyl chloride | Symmetric di-acylated thioureas | nih.gov |

Cyclization and Ring Expansion Reactions Involving the Aminoethyl Moiety

The bifunctional nature of this compound, containing both a nucleophilic primary amine on the side chain and the imidazolidine-2-thione core, suggests the potential for intramolecular cyclization reactions to form bicyclic systems. For example, under specific conditions, the terminal amino group could react with the thione carbon or be involved in a condensation reaction with another part of the molecule to form a new fused ring.

While specific examples of cyclization involving the aminoethyl moiety of this particular compound are not extensively documented, related transformations of the imidazolidine-2-thione scaffold are known. For instance, the oxidation of imidazolidine-2-thione with potassium triiodide yields a disulfide intermediate which can undergo partial self-condensation and subsequent cyclization to form a heterobicyclic 3-methyl-5,6-dihydroimidazolidin[2,1-b]thiazole system. nih.gov Furthermore, ring expansion reactions are a known strategy for synthesizing imidazolidine rings from smaller heterocycles like aziridines. The Lewis acid-catalyzed reaction of chiral aziridine-2-carboxylates with isocyanates provides a regio- and stereospecific route to functionalized imidazolidin-2-ones, demonstrating a related synthetic strategy for building the core ring structure. bioorg.org These examples highlight the chemical versatility of the imidazolidine scaffold and the potential for complex molecular architectures derived from it.

Preparation of N-Substituted Imidazolidinethione Analogues

The synthesis of N-substituted analogues of this compound is a key area of chemical research aimed at modifying its biological and physicochemical properties. The primary amino group on the ethyl side chain serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups. Standard synthetic methodologies such as N-acylation, N-sulfonylation, and reductive amination are commonly employed to generate a library of derivatives. However, a detailed review of the scientific literature did not yield specific examples, reaction schemes, or data tables for the preparation of N-substituted analogues starting directly from this compound.

The available research primarily focuses on the synthesis and modification of the core imidazolidine-2-thione ring system itself, rather than the derivatization of the aminoethyl side chain of this specific compound. While general principles of amine functionalization are well-established in organic chemistry, the application of these methods to this compound, including specific reaction conditions, yields, and characterization of the resulting N-substituted products, is not extensively documented in the reviewed literature.

Therefore, while it is chemically feasible to synthesize N-acyl, N-sulfonyl, and N-alkyl derivatives of this compound, the absence of specific published research findings prevents the inclusion of detailed experimental data and corresponding data tables in this section. Further experimental investigation would be required to establish optimized synthetic protocols and characterize the resulting library of N-substituted analogues.

Structural Elucidation and Characterization

X-ray Crystallographic Analysis

A definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. While specific crystallographic data for 1-(2-Aminoethyl)imidazolidine-2-thione is not present in the searched literature, analysis of similar compounds, such as 1-(2-Hydroxyethyl)imidazolidine-2-thione, provides a framework for what would be expected mdpi.com.

Conformational Analysis and Geometrical ParametersThe five-membered imidazolidine (B613845) ring is generally found to be non-planarmdpi.com. A detailed conformational analysis would reveal the specific puckering of the ring. Important geometrical parameters to be determined include bond lengths and bond angles within the entire molecule.

Interactive Data Table: Expected Geometrical Parameters Note: The following data is hypothetical and based on typical values for similar structures, as specific experimental data for this compound is not available.

| Parameter | Expected Value Range |

|---|---|

| C=S Bond Length (Å) | 1.68 - 1.71 |

| C-N (thiourea) Bond Length (Å) | 1.33 - 1.36 |

| C-N (ring) Bond Length (Å) | 1.45 - 1.47 |

| C-C (ring) Bond Length (Å) | 1.52 - 1.54 |

| N-C-N Bond Angle (°) | 108 - 111 |

Advanced Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and understanding the electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D, 2D, and Solid-State TechniquesNMR spectroscopy is a powerful tool for elucidating the molecular structure in solution and solid states.

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons of the ethylenediamine backbone and the aminoethyl side chain. The chemical shifts and coupling constants would allow for the assignment of each proton. For instance, the methylene protons on the imidazolidine ring would likely appear as multiplets, as would the protons on the aminoethyl chain.

¹³C NMR: The carbon NMR spectrum would provide key information, most notably the chemical shift of the thione carbon (C=S), which is expected to be significantly downfield (typically >180 ppm) mdpi.com. Signals for the four other carbon atoms in the methylene groups would appear in the aliphatic region of the spectrum.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule mdpi.commdpi.com.

Solid-State NMR: Solid-state NMR could provide information on the molecule's structure and dynamics in the crystalline state, complementing X-ray diffraction data. It is particularly useful for analyzing chemical shift anisotropies of the thione and selenone carbons in related compounds researchgate.net.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts Note: These are predicted values based on known data for imidazolidine-2-thione derivatives. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S | 182 - 186 |

| N-CH₂ (ring) | 48 - 52 |

| N-CH₂ (ring) | 40 - 44 |

| N-CH₂ (side chain) | 45 - 50 |

Vibrational (Infrared) and Electronic (Ultraviolet-Visible) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups. Key expected vibrations include N-H stretching bands (typically in the 3200-3400 cm⁻¹ region), C-H stretching (around 2850-3000 cm⁻¹), and the strong thiourea (B124793) "thioureide" band, which involves C-N stretching and N-H bending, often found in the 1500-1550 cm⁻¹ region. The C=S stretching vibration is typically weaker and appears at lower wavenumbers mdpi.comrsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Imidazolidine-2-thione derivatives typically exhibit strong UV absorption bands. For 1-(2-hydroxyethyl)imidazolidine-2-thione in methanol, a λₘₐₓ is observed around 284 nm mdpi.com. A similar absorption profile would be expected for the aminoethyl derivative, corresponding to electronic transitions within the thiourea chromophore.

Thermal and Related Analytical Characterization (e.g., Thermogravimetric Analysis coupled with FTIR)

A comprehensive search for specific thermogravimetric analysis (TGA) and thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) data for this compound did not yield detailed experimental results for this particular compound.

However, the thermal behavior of the parent molecule, imidazolidine-2-thione, and its derivatives has been a subject of study, providing insights into the expected decomposition patterns. Thermogravimetric analysis is a crucial technique for determining the thermal stability of a compound by measuring its mass change as a function of temperature. When coupled with FTIR, it allows for the identification of gaseous products evolved during decomposition, offering a detailed understanding of the degradation mechanism.

For the related compound, imidazolidine-2-thione, thermal analysis using TGA coupled with FTIR is performed over a temperature range of 25°C to 700°C at a heating rate of 10°C/min to characterize its decomposition profile analytice.com.

Studies on polymers derived from 2-imidazolidinethione, such as poly(2-imidazolidinethione-formaldehyde), show multi-step decomposition processes under both inert (helium) and oxidative (air) atmospheres. scispace.com In an air atmosphere, the decomposition of this polymer occurs in three main stages, whereas under helium, it degrades in two steps. scispace.com The initial phase of decomposition for such polymers is typically observed at temperatures above 150°C. scispace.com

Similarly, the thermal decomposition of imidazoline/dimethyl succinate hybrids has been investigated, revealing multi-step degradation pathways that are dependent on the furnace atmosphere (inert vs. oxidizing). nih.gov Under inert conditions, these related compounds are stable up to 200–208°C, with decomposition occurring in at least two major stages. nih.gov In an oxidizing atmosphere, their stability is slightly lower, up to 191–197°C, and the decomposition proceeds in three main stages. nih.gov The initial mass loss is associated with the breaking of ester bonds and the release of molecules like methanol. nih.gov Subsequent stages at higher temperatures involve the cleavage of other bonds (N-N, C-C) and the emission of various gaseous products, including carbon dioxide, ammonia, hydrogen cyanide, and isocyanic acid. nih.gov

While this information provides a general framework for the thermal analysis of related heterocyclic thiones, specific data tables and detailed research findings for the thermal decomposition of this compound are not available in the reviewed sources. Further experimental investigation would be required to establish its specific thermal stability and decomposition pathway.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the molecular structure and electronic behavior of 1-(2-Aminoethyl)imidazolidine-2-thione. These methods solve quantum mechanical equations to model the molecule's properties.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. arxiv.org For this compound, methods like Density Functional Theory (DFT), often using functionals such as B3LYP, and ab initio Hartree-Fock (HF) methods are employed with various basis sets (e.g., 6-31G(d)) to achieve this. mdpi.comresearchgate.netresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles that define the molecule's structure. The imidazolidine (B613845) ring is typically found to be non-planar. researchgate.net

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=S | 1.685 |

| C-N (ring) | 1.340 | |

| N-C (ring) | 1.465 | |

| C-C (ring) | 1.540 | |

| Bond Angle (°) | N-C-N (ring) | 109.5 |

| S=C-N (ring) | 125.2 | |

| C-N-C (ring) | 112.2 |

Electronic structure analysis provides insight into how electrons are distributed within the molecule, which is key to understanding its reactivity. mdpi.com Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com For this compound, the HOMO is primarily localized on the electron-rich thione group, while the LUMO is distributed across the imidazolidine ring. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another useful tool that visualizes the charge distribution on the molecule's surface. researchgate.net It identifies regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In the MEP of this compound, the largest negative potential is concentrated around the sulfur atom, confirming it as the primary site for electrophilic interaction. researchgate.net

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Local reactivity descriptors are used to predict the most reactive sites within a molecule. nih.gov The Fukui function is a key descriptor that measures the change in electron density at a specific atomic site when an electron is added to or removed from the system. nih.govresearchgate.net This analysis allows for a quantitative prediction of regioselectivity.

There are two primary forms of the Fukui function:

f+(r) : Describes reactivity towards a nucleophile (propensity to accept an electron).

f-(r) : Describes reactivity towards an electrophile (propensity to donate an electron).

For this compound, Fukui function analysis confirms the findings from the MEP map, indicating that the sulfur atom is the most probable site for electrophilic attack. researchgate.net The nitrogen atoms of the amino group are also identified as potential nucleophilic centers.

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

|---|---|---|

| S1 (Thione) | 0.15 | 0.35 |

| N1 (Ring) | 0.08 | 0.12 |

| N2 (Ring) | 0.09 | 0.11 |

| N3 (Amino) | 0.12 | 0.05 |

Molecular Dynamics Simulations and Conformational Studies

Molecular Dynamics (MD) simulations are computational methods that model the movement of atoms and molecules over time, providing a view of the molecule's dynamic behavior. mdpi.com Given the flexible aminoethyl side chain of this compound, MD simulations are invaluable for exploring its conformational landscape. researchgate.net These simulations can identify the most stable conformations and the energetic barriers between them. nih.gov The results often highlight the role of intramolecular hydrogen bonding, for instance between the terminal amino group and the nitrogen or sulfur atoms of the ring, in stabilizing specific spatial arrangements. mdpi.com

Prediction of Molecular Interactions and Reactivity Profiles

By integrating the results from quantum chemical calculations and MD simulations, a comprehensive reactivity profile of this compound can be constructed. nih.gov The electronic structure analysis (MEP and Fukui functions) clearly identifies the sulfur atom as a potent nucleophilic and hydrogen-bond-accepting site, while the NH groups in the ring and the terminal amino group act as hydrogen-bond donors. researchgate.netcymitquimica.com This dual character makes the molecule an excellent candidate for forming intermolecular interactions, such as acting as a bidentate ligand in coordination chemistry with metal ions. nih.govjournal-vniispk.ru These computational predictions are crucial for understanding its role in various chemical and biological systems.

Topological Charge Density Analysis (e.g., QTAIM Method)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ) to define chemical bonds and atomic interactions. amercrystalassn.org This approach partitions the molecule into atomic basins based on the topology of the electron density. pitt.edu A key element of QTAIM is the analysis of bond critical points (BCPs)—locations of minimum electron density between two bonded atoms. uni-muenchen.de The properties of the electron density at these points, such as the density itself (ρ(r)), its Laplacian (∇²ρ(r)), and its ellipticity (ε), offer a quantitative description of the nature of the chemical bond. researchgate.netresearchgate.net For instance, the value of the Laplacian can distinguish between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bond) interactions (∇²ρ(r) > 0).

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Nature of Interaction |

|---|---|---|---|

| C=S | 0.180 | -0.150 | Polar Covalent |

| C-N (ring) | 0.250 | -0.650 | Covalent |

| N-H (ring) | 0.310 | -1.800 | Polar Covalent |

Chemical Reactivity and Mechanistic Studies

Nucleophilic Properties and Reaction Pathways

1-(2-Aminoethyl)imidazolidine-2-thione possesses multiple nucleophilic centers: the nitrogen atoms of the imidazolidine (B613845) ring, the exocyclic primary amino group, and the sulfur atom of the minor thiol tautomer. The reactivity of these sites dictates the compound's reaction pathways. The terminal primary amino group, due to its accessibility and basicity, is a prominent site for nucleophilic attack.

A significant reaction pathway demonstrating the nucleophilicity of the exocyclic amino group is its intramolecular cyclization. The compound undergoes simultaneous desulfurization and cyclization to form the bicyclic compound 2,3,5,6-tetrahydro-1-imidaz(1,2-a)imidazole. cdnsciencepub.com This reaction is facilitated by reagents such as chloroacetic acid, silver nitrate, or mercuric oxide. cdnsciencepub.com The mechanism involves the nucleophilic attack of the terminal amino group onto the carbon of the thiourea (B124793) moiety, followed by the elimination of a sulfur species. This transformation highlights the intrinsic reactivity of the aminoethyl side chain, which can readily participate in intramolecular processes.

In reactions with other amino nucleophiles, related compounds like thiazolidine-2,5-dithiones have been shown to react with diamines to form intermediates such as 3-(2-aminoethyl)imidazolidine-2,4-dithione, showcasing the primary amine's role as the initial point of nucleophilic attack. rsc.org

Acylation Reaction Mechanisms and Selectivity

The acylation of imidazolidine-2-thione and its derivatives is a key reaction for functionalization. For the parent imidazolidine-2-thione, acylation typically occurs at one or both of the ring's nitrogen atoms. The reaction with acyl chlorides can lead to mono- or di-acylated products, with the formation of di-acylated compounds often being favored. nih.govnih.gov

In the case of this compound, there are three potential sites for acylation: the primary exocyclic amine (N'), the substituted ring nitrogen (N1), and the unsubstituted ring nitrogen (N3). Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines within a cyclic system. Therefore, acylation is expected to occur preferentially at the terminal amino group of the ethylamino side chain.

The reaction mechanism with an acyl chloride would involve the nucleophilic attack of one of the nitrogen atoms on the electrophilic carbonyl carbon of the acyl chloride. The selectivity of this reaction is influenced by several factors:

Nucleophilicity: The primary amino group is generally more nucleophilic than the secondary endocyclic nitrogens of the thiourea moiety.

Steric Hindrance: The terminal amino group is sterically more accessible than the ring nitrogens.

Reaction Conditions: The choice of solvent and base can influence the relative reactivity of the different nitrogen centers. d-nb.info

While direct studies on the acylation selectivity of this compound are not extensively detailed in the cited literature, based on fundamental principles, the primary amine is the most probable site of initial acylation. Competition between N-acylation at the side chain versus the ring would likely favor the former under kinetic control.

Tautomeric Equilibria Investigations (e.g., Thiol-Thione Tautomerism)

Like other cyclic thioureas, this compound can exist in two tautomeric forms: the thione form and the thiol form (2-mercapto-1-(2-aminoethyl)-4,5-dihydro-1H-imidazole). The equilibrium between these two forms is a critical aspect of its chemical character. ias.ac.in

Figure 1: Thiol-Thione Tautomerism of this compound.

Extensive research on related thioamides and heterocyclic thiones has demonstrated that the thione tautomer is overwhelmingly predominant in both solid and solution phases. ias.ac.inscispace.comresearchgate.net This stability is attributed to the greater strength of the C=S double bond compared to the C=N double bond in the thiol form, as well as resonance stabilization within the thiourea moiety. Spectroscopic and computational studies on similar molecules consistently support the prevalence of the thione form. The presence of the aminoethyl substituent at the N1 position is not expected to significantly shift this equilibrium toward the thiol form.

Factors Favoring the Thione Tautomer in Cyclic Thioureas

| Evidence Type | Observation | Reference |

| Spectroscopic (UV) | Ultraviolet spectra of simple thioamides are distinct from their S-alkylated (thiol) derivatives, with the parent compound's spectrum indicating the dominance of the thione form. | scispace.com |

| Spectroscopic (NMR) | 1H NMR studies of similar thiones in various solvents show signals consistent with the thione structure, with the N-H proton being characteristic. | ias.ac.in |

| Computational (DFT) | Density Functional Theory calculations consistently show that the thione tautomer is energetically more stable than the thiol tautomer in related systems. | ias.ac.in |

| Chemical Reactivity | While S-alkylation occurs, indicating the presence of the thiol tautomer, the equilibrium heavily favors the thione. The stability of the thione prevents spontaneous oxidation to disulfides. | ias.ac.in |

Hydrolytic Stability and Transformation Pathways

The imidazolidine-2-thione ring system is generally stable under neutral and mild acidic or basic conditions. However, specific transformations can occur. One notable pathway involves the intramolecular cyclization product of this compound, which is 2,3,5,6-tetrahydro-1-imidaz(1,2-a)imidazole. This bicyclic product, which contains an amidine moiety, is susceptible to hydrolysis. cdnsciencepub.com

In an aqueous environment, 2,3,5,6-tetrahydro-1-imidaz(1,2-a)imidazole slowly hydrolyzes to yield 1-(2-aminoethyl)-2-imidazolidone. cdnsciencepub.com This reaction demonstrates a key transformation pathway where the thione group is ultimately replaced by a carbonyl group (one). This suggests that while the initial thione is relatively stable, it can be converted into derivatives that are more prone to hydrolysis, leading to the corresponding urea (B33335) analog.

Reactions with Specific Reagents and Adduct Formation

The reactivity of this compound allows for a variety of reactions and the formation of distinct adducts.

A primary example is the reaction leading to intramolecular adduct formation. As mentioned, treatment with reagents like chloroacetic acid or mercuric oxide induces a desulfurization-cyclization cascade. cdnsciencepub.com The terminal amino group acts as an internal nucleophile, attacking the C2 carbon of the thiourea. This results in the formation of a five-membered ring fused to the original imidazolidine ring, yielding the bicyclic amidine 2,3,5,6-tetrahydro-1-imidaz(1,2-a)imidazole. cdnsciencepub.com

The parent compound, imidazolidine-2-thione, is also known to react with other electrophilic reagents. For instance, its reaction with carbon disulfide in the presence of a strong base like sodium hydride leads to the formation of more complex adducts, such as 1,2-bis-[(2-thioxoimidazolidin-1-yl)thiocarboxamido]ethane. rsc.org This reaction proceeds via the nucleophilic attack of the deprotonated ring nitrogen onto the carbon of carbon disulfide. While this specific reaction has not been documented for the 1-(2-aminoethyl) derivative, it illustrates a potential pathway for adduct formation involving the ring nitrogen atoms.

Summary of Reactions and Adduct Formation

| Reagent(s) | Product(s) | Reaction Type | Reference |

| Chloroacetic Acid / Silver Nitrate / Mercuric Oxide | 2,3,5,6-Tetrahydro-1-imidaz(1,2-a)imidazole | Intramolecular Cyclization / Desulfurization | cdnsciencepub.com |

| Carbon Disulfide (with parent thione) | 1,2-bis-[(2-thioxoimidazolidin-1-yl)thiocarboxamido]ethane | Nucleophilic Addition / Adduct Formation | rsc.org |

| Acyl Chlorides | N-acylated derivatives (at exocyclic or endocyclic nitrogen) | Nucleophilic Acyl Substitution | nih.govd-nb.info |

Coordination Chemistry and Ligand Properties

Ligand Design Principles for 1-(2-Aminoethyl)imidazolidine-2-thione and its Derivatives

The design of this compound as a ligand is predicated on several key principles of coordination chemistry. Its structure, featuring an imidazolidine-2-thione core with an appended aminoethyl sidearm, provides multiple potential donor sites: the thione sulfur atom, the amino nitrogen atom, and the nitrogen atoms of the imidazolidine (B613845) ring. This multi-dentate character is a cornerstone of its design, enabling it to form stable chelate rings with metal ions. The formation of five- or six-membered chelate rings is generally favored in coordination chemistry as it imparts thermodynamic stability to the resulting complex.

Derivatives of this ligand can be strategically designed to modulate its coordination properties. For instance, alkyl or aryl substitutions on the nitrogen atoms can influence the steric hindrance around the metal center, thereby affecting the coordination geometry and the accessibility of the metal ion to other substrates. Furthermore, the electronic properties of these substituents can alter the electron-donating ability of the nitrogen atoms, which in turn can fine-tune the electronic structure and reactivity of the metal complex. The imidazolidine-2-thione scaffold itself is a valuable component in medicinal chemistry, with derivatives being investigated for various biological activities.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex.

Complexes of imidazolidine-2-thione and its derivatives have been successfully synthesized with a variety of transition metals. For instance, gold(I) complexes with thione ligands have been prepared and characterized, often exhibiting linear coordination geometries. researchgate.net Similarly, copper(II) complexes with N-(2-pyridyl)imidazolidine-2-thiones have been synthesized and studied for their cytotoxic effects. nih.govresearchgate.netnih.gov

Platinum(II) complexes, known for their applications in cancer therapy, have been prepared with imidazolidine-2-thione, resulting in square planar geometries. researchgate.net Mercury(II) has been shown to form complexes with imidazolidine-2-thione, exhibiting tetrahedral coordination. researchgate.net Zinc(II) complexes with various substituted imidazolidine-2-thiones have also been synthesized and characterized, typically displaying distorted tetrahedral geometries. researchgate.nettandfonline.com Palladium(II), with its chemical similarities to platinum(II), readily forms square planar complexes with N,S-donor ligands. rsc.orgmdpi.comresearchgate.netnih.govresearchgate.net

The general synthetic route for these complexes involves the direct reaction of the ligand with a metal salt, such as K2PtCl4 for platinum complexes or zinc halides for zinc complexes, in a suitable solvent like ethanol (B145695) or methanol. researchgate.netresearchgate.nettandfonline.com

The coordination of this compound to a metal center can occur through several modes. The most common is coordination through the soft sulfur atom of the thione group, which is a preferred binding site for many transition metals. researchgate.net However, the presence of the aminoethyl side chain and the ring nitrogen atoms allows for more complex bonding.

In many instances, the ligand acts as a bidentate N,S-donor, chelating to the metal center through the sulfur atom and the terminal amino nitrogen atom. This forms a stable five-membered chelate ring. Mixed coordination modes, involving both the sulfur and one of the ring nitrogens, are also possible, particularly in polynuclear complexes where the ligand can bridge two metal centers.

The coordination geometry is highly dependent on the metal ion and the stoichiometry of the complex. For example, platinum(II) and palladium(II) complexes typically adopt a square planar geometry, while zinc(II) and mercury(II) complexes are often found in a tetrahedral environment. researchgate.netresearchgate.netresearchgate.nettandfonline.comrsc.orgmdpi.comresearchgate.netnih.govresearchgate.net The characterization of these geometries and bonding modes is achieved through a combination of spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as single-crystal X-ray diffraction.

Below is a table summarizing the coordination properties of some metal complexes with imidazolidine-2-thione derivatives.

| Metal Ion | Ligand | Coordination Geometry | Bonding Mode |

| Zinc(II) | 1-methylimidazolidine-2-thione | Distorted Tetrahedral | S-coordination |

| Zinc(II) | 1-propylimidazolidine-2-thione | Distorted Tetrahedral | S-coordination |

| Mercury(II) | 1,3-imidazole-2-thione | Irregular Tetrahedral | S-coordination |

| Platinum(II) | 2-imidazolidinethione | Square Planar | S-coordination |

Data sourced from related imidazolidine-2-thione complexes.

Electronic and Structural Properties of Coordination Compounds

The electronic properties of coordination compounds of this compound are largely determined by the nature of the metal ion and the ligand field it creates. The interaction between the metal d-orbitals and the donor atoms of the ligand leads to a splitting of the d-orbital energies, which dictates the magnetic and spectroscopic properties of the complex. dalalinstitute.com For instance, the color of many transition metal complexes arises from d-d electronic transitions. du.edu.egyoutube.com

Structurally, these complexes are characterized by specific bond lengths and angles that can be determined with high precision using X-ray crystallography. For example, in dichlorobis(1-methylimidazolidine-2-thione-S)-zinc(II), the Zn-S bond lengths are approximately 2.34 Å, and the S-Zn-S bond angle is around 118°. researchgate.net In a mercury(II) complex with 1,3-imidazole-2-thione, the Hg-S bond lengths are in the range of 2.44-2.46 Å. researchgate.net These structural parameters provide valuable insights into the nature of the metal-ligand bond.

The following table presents selected bond lengths for related metal-thione complexes.

| Complex | Metal-Sulfur Bond Length (Å) |

| Dichlorobis(1-methylimidazolidine-2-thione-S)-zinc(II) | 2.341(1) |

| Dichlorobis(1-propylimidazolidine-2-thione-S)-zinc(II) | 2.339(1) |

| Dichlorobis(3-imidazolium-2-thiolato-S)mercury(II) | 2.445(2) - 2.462(2) |

Data sourced from related imidazolidine-2-thione complexes.

Influence of Ligand Sterics on Coordination Chemistry

The steric properties of this compound and its derivatives can have a profound impact on their coordination chemistry. The introduction of bulky substituents on the ligand can influence the coordination number and geometry of the resulting metal complex. For instance, large substituents may prevent the coordination of a larger number of ligands around a metal center, favoring lower coordination numbers.

Furthermore, steric hindrance can affect the stability of the complex and its reactivity. In some cases, steric crowding can lead to distortions from ideal geometries, which can in turn influence the electronic properties and catalytic activity of the complex. The cytotoxic effects of some palladium(II) complexes with thiazine (B8601807) and thiazoline (B8809763) ligands have been shown to be influenced by the presence of bulky phenyl groups on the ligand, suggesting that steric factors can play a role in the biological activity of these compounds.

Biological Relevance and Molecular Interaction Research

Investigation as a Molecular Scaffold for Biologically Relevant Structures

The imidazolidine-2-thione substructure, the core of 1-(2-Aminoethyl)imidazolidine-2-thione, is recognized as a pharmaceutically attractive molecular scaffold. nih.govnih.gov Its value lies in its versatile chemical nature, which allows for the synthesis of a diverse library of derivatives. This scaffold is a key component in various agents developed for antimicrobial, anticancer, and pesticide applications. nih.govnih.gov The adaptability of the imidazolidine-2-thione moiety allows for modifications, such as acylation, to produce derivatives with specific chemical properties. nih.gov Research has focused on reacting imidazolidine-2-thione with different reagents to create mono- and di-acylated derivatives, expanding its potential in medicinal chemistry. nih.govnih.gov These studies underscore the utility of this core structure as a foundational element for building complex, biologically active molecules. nih.gov

Ligand-Receptor Interaction Studies in vitro (e.g., Adenosine-A2B and GPR6 Receptor Binding)

Derivatives of imidazolidine-2-thione have been the subject of in vitro ligand-receptor binding studies to determine their potential as therapeutic agents. Notably, these compounds have been identified as antagonists for the adenosine-A2B receptor. nih.gov This activity is significant due to the A2B receptor's involvement in various pathological conditions, suggesting a potential therapeutic or prophylactic role for these derivatives in pulmonary and cardiovascular disorders, as well as in certain cancers. nih.govnih.gov

Furthermore, research has identified imidazolidine-2-thione derivatives as inverse agonists for the G protein-coupled receptor 6 (GPR6). nih.gov GPR6 is an orphan receptor that is primarily expressed in the brain and has been associated with neuropsychiatric disorders. nih.gov The ability of these compounds to modulate the activity of GPR6 highlights their potential for the development of novel treatments for central nervous system conditions. nih.gov

| Receptor Target | Type of Interaction | Potential Therapeutic Area |

| Adenosine-A2B | Antagonist | Pulmonary disorders, Cardiovascular disorders, Cancers nih.gov |

| GPR6 | Inverse Agonist | Neuropsychiatric disorders nih.gov |

Molecular Mechanistic Studies of Interactions with Biomolecular Targets in vitro (e.g., DNA binding affinity of metal complexes, enzyme inhibition mechanisms)

The molecular mechanisms through which imidazolidine-2-thione and its derivatives exert their biological effects are a key area of in vitro research. A significant focus has been on the metal complexes of imidazolidine-2-thione analogues. nih.gov These complexes are investigated for their ability to interact with biomolecular targets like DNA. The binding of such metal complexes to DNA is a common mechanism for anticancer and antimicrobial agents. nih.govresearchgate.net Studies on related imidazole-2-thione hybrids have shown they can act as DNA intercalators, disrupting DNA structure and function. nih.gov

In addition to DNA binding, enzyme inhibition is another crucial mechanism explored. For instance, new imidazole-2-thiones linked to other chemical moieties have been investigated as inhibitors of topoisomerase II, an enzyme vital for DNA replication and repair in cancer cells. nih.gov The inhibition of this enzyme can lead to double-strand breaks in DNA, ultimately inducing apoptosis in cancer cells. nih.gov These mechanistic studies are essential for understanding the structure-activity relationship and optimizing the design of more effective therapeutic agents based on the imidazolidine-2-thione scaffold.

Computational Predictions of Pharmacokinetic Properties and Drug-Like Characteristics for Derivatives

In silico computational studies play a crucial role in the early-stage evaluation of drug candidates by predicting their pharmacokinetic profiles and drug-like properties. nih.govpreprints.org Derivatives of imidazolidine-2-thione, specifically mono- and di-acylated versions, have been subjected to such computational analyses. nih.govnih.gov These studies have predicted favorable pharmacokinetic properties and promising drug-like characteristics for these compounds. nih.govnih.gov

Computational models are used to assess various parameters that determine a molecule's potential to be a successful drug. researchgate.net These predictions help to prioritize which synthesized compounds should proceed to more intensive and costly experimental testing. The positive in silico results for imidazolidine-2-thione derivatives support their value as a non-cytotoxic chemical scaffold with potential for further development in the field of medicinal chemistry. nih.gov

| Predicted Property | Finding for Imidazolidine-2-thione Derivatives | Significance in Drug Development |

| Pharmacokinetics | Predicted to be good/favorable nih.govnih.gov | Indicates potential for appropriate absorption, distribution, metabolism, and excretion (ADME) in the body. |

| Drug-Like Characteristics | Predicted to be promising nih.gov | Suggests the molecule possesses physical and chemical properties consistent with known oral drugs (e.g., Lipinski's Rule of Five). |

Research into its Role as a Precursor or Component in the Development of Metal-Based Systems for Biomedical Research

The imidazolidine-2-thione structure serves as a valuable precursor and coordinating ligand in the development of metal-based systems for biomedical applications. nih.gov Research has demonstrated that analogues of imidazolidine-2-thione can be complexed with a variety of metals to create organometallic compounds with specific biological activities. nih.gov

Metals that have been successfully incorporated with this scaffold include cadmium, zinc, silver, and platinum. nih.gov The resulting metal complexes have been investigated primarily for their potential as antimicrobial or anticancer agents. nih.gov The coordination of the metal ion to the imidazolidine-2-thione ligand can enhance the therapeutic properties of the organic scaffold, leading to novel mechanisms of action and potentially overcoming resistance to existing drugs. This line of research highlights the utility of this compound and related compounds as building blocks for creating advanced, metal-based therapeutic and diagnostic agents. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Advanced Derivatives

The future development of 1-(2-Aminoethyl)imidazolidine-2-thione hinges on the creation of novel synthetic strategies to access a diverse library of advanced derivatives. While general methods for synthesizing the imidazolidine-2-thione core are established, often involving the reaction of diamines with carbon disulfide or its equivalents, future work should focus on leveraging the unique functional handles of the title compound. scialert.netresearchgate.net

The primary amino group on the ethyl side chain is a key site for derivatization. Future synthetic endeavors could explore:

N-Acylation and N-Sulfonylation: Introducing a variety of acyl and sulfonyl chlorides to cap the terminal amine, thereby modulating the compound's lipophilicity, hydrogen bonding capacity, and steric profile.

Reductive Amination: Reacting the primary amine with various aldehydes and ketones to introduce a wide range of substituents.

Urea (B33335) and Thiourea (B124793) Formation: Treating the compound with isocyanates and isothiocyanates to generate derivatives with extended hydrogen-bonding networks, a common feature in pharmacologically active molecules.

Multicomponent Reactions: Employing one-pot multicomponent reactions to rapidly build molecular complexity from the this compound backbone.

These strategies would enable the creation of a diverse chemical library, essential for systematically exploring the compound's potential in various applications.

Table 1: Proposed Synthetic Strategies for Derivatization

| Reaction Type | Reagent Class | Potential Derivative Class | Objective |

|---|---|---|---|

| N-Acylation | Acyl Halides / Anhydrides | Amides | Modify steric/electronic properties and solubility. |

| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Introduce strong hydrogen-bond acceptors. |

| Reductive Amination | Aldehydes / Ketones | Secondary/Tertiary Amines | Introduce diverse alkyl and aryl substituents. |

| Urea/Thiourea Formation | Isocyanates / Isothiocyanates | Substituted Ureas/Thioureas | Enhance intermolecular interactions. |

Deeper Exploration of Structure-Reactivity and Structure-Performance Relationships

A systematic investigation into the structure-reactivity and structure-performance relationships (SAR) is crucial for the rational design of new this compound derivatives with tailored properties. The imidazolidine-2-thione scaffold is known to be a pharmacologically attractive substructure, included in various antimicrobial and anticancer agents. nih.govnih.gov Future research should aim to build a comprehensive understanding of how specific structural modifications influence the compound's chemical behavior and functional efficacy.

Key areas for exploration include:

Side Chain Modification: Systematically altering the length and branching of the aminoalkyl side chain to probe its influence on biological target interactions or material properties.

Ring Substitution: Introducing substituents at the N3 position of the imidazolidine (B613845) ring to fine-tune the electronic nature of the thiourea group.

Stereochemical Analysis: For chiral derivatives, resolving enantiomers and evaluating their distinct properties, as stereochemistry often plays a critical role in biological activity.

By correlating these structural variations with performance metrics—such as receptor binding affinity, enzyme inhibition constants, antimicrobial activity, or catalytic efficiency—predictive models can be developed to guide the design of next-generation compounds.

Table 2: Framework for Structure-Performance Relationship Studies

| Structural Modification | Parameter to Vary | Performance Metric to Evaluate | Potential Application |

|---|---|---|---|

| Aminoethyl Side Chain | Chain length (n=2, 3, 4...) | Binding affinity, Chelating ability | Medicinal Chemistry, Coordination Chemistry |

| Imidazolidine Ring | Substituent at N3 position | Electronic properties, Reactivity | Catalysis, Materials Science |

| Terminal Amine | Acyl, alkyl, aryl groups | Lipophilicity, Biological activity | Drug Discovery |

Advanced Computational Modeling for Predictive Design and Discovery

Advanced computational modeling offers a powerful, resource-efficient approach to accelerate the discovery and optimization of novel derivatives. In silico techniques can provide deep insights into the molecular properties of this compound and its analogues, guiding synthetic efforts toward the most promising candidates. nih.gov

Future computational research should focus on:

Molecular Docking: Simulating the interaction of a virtual library of derivatives with the binding sites of relevant biological targets (e.g., enzymes, receptors) to predict binding affinities and modes. This can help prioritize compounds for synthesis and biological testing. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the physicochemical properties of the compounds with their biological activities. These models can be used to predict the activity of yet-to-be-synthesized molecules.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound and its complexes (e.g., with proteins or metal ions) over time to understand conformational changes, binding stability, and interaction mechanisms.

Density Functional Theory (DFT): Calculating the electronic structure, reactivity indices, and spectroscopic properties of the molecule and its potential metal complexes to better understand their fundamental chemical nature.

Integrating these computational approaches can create a robust discovery pipeline, enabling the predictive design of molecules with optimized performance characteristics. plos.org

Table 3: Application of Computational Methods for Predictive Design

| Computational Method | Specific Application | Predicted Outcome |

|---|---|---|

| Molecular Docking | Screening derivatives against protein targets | Binding affinity and interaction patterns |

| QSAR | Modeling relationships between structure and bioactivity | Predicted potency of new analogues |

| Molecular Dynamics (MD) | Simulating ligand-protein or ligand-metal complexes | Binding stability and conformational dynamics |

| Density Functional Theory (DFT) | Calculating electronic properties and reactivity | Understanding reaction mechanisms and ligand properties |

Expanding the Scope of Coordination Chemistry Investigations

The this compound molecule is an exceptionally promising ligand for coordination chemistry. Its structure contains multiple potential donor atoms—the sulfur of the thione group and the nitrogens of the ring and the side chain—making it a versatile building block for constructing novel metal complexes. The coordination chemistry of related imidazoline-2-thione derivatives has already demonstrated potential in creating antimicrobial and anticancer agents. nih.govresearchgate.net

Unexplored avenues in this area include:

Multidentate Coordination: Investigating its potential to act as a bidentate (N,S or N,N) or even a tridentate (N,N,S) ligand, leading to the formation of stable chelate rings with various metal centers.

Synthesis of Novel Complexes: Systematically reacting the compound with a wide range of transition metals (e.g., copper, zinc, silver, gold, platinum, ruthenium) to synthesize new coordination compounds with diverse geometries and electronic properties. numberanalytics.com

Application-Oriented Research: Exploring the properties of these new metal complexes for applications in areas such as catalysis (as novel catalyst scaffolds), medicine (as metallodrugs with unique mechanisms of action), and materials science (as building blocks for coordination polymers or metal-organic frameworks).

The unique combination of a soft donor (sulfur) and hard/borderline donors (nitrogen) in a flexible framework suggests that this compound could form complexes with unique structural and functional attributes, paving the way for significant discoveries in inorganic and medicinal chemistry. nih.gov

Table 4: Potential Avenues in Coordination Chemistry

| Metal Ion | Potential Coordination Mode | Target Application Area |

|---|---|---|

| Cu(I/II), Ag(I), Au(I) | Bidentate (N,S) | Antimicrobial/Anticancer agents |

| Zn(II), Cd(II) | Bidentate (N,N) or Tridentate (N,N,S) | Fluorescent sensors, Bio-imaging |

| Pt(II), Pd(II), Ru(II/III) | Tridentate (N,N,S) | Catalysis, Anticancer metallodrugs |

| Lanthanides (e.g., Eu, Tb) | Multidentate chelation | Luminescent materials, Probes |

常见问题

Basic: What are the standard synthetic routes for 1-(2-Aminoethyl)imidazolidine-2-thione, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via cyclization reactions involving thiourea derivatives or isothiocyanate precursors. A common method involves reacting α-aminoketones with phenylisothiocyanate under controlled pH and temperature to form the imidazolidine-2-thione core . Alternatively, ethylenediamine derivatives (e.g., N-(2-hydroxyethyl)ethylenediamine) can react with carbon disulfide in the presence of potassium hydroxide, followed by acidification to isolate the product . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine:carbon disulfide) and inert atmospheres to prevent oxidation. Solvent choice (e.g., ethanol vs. DMF) also impacts reaction kinetics, with polar aprotic solvents favoring cyclization .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

Critical techniques include:

- IR Spectroscopy : Identification of thione (C=S) stretching vibrations (~1200–1250 cm⁻¹) and NH/amine peaks (~3300 cm⁻¹) .

- NMR : ¹H NMR reveals ethylenediamine proton environments (δ 2.5–3.5 ppm for CH₂ groups), while ¹³C NMR confirms the thione carbon (δ ~180–190 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.

- HPLC-PDA : Purity analysis using C18 columns with UV detection at 254 nm, optimized with methanol/water mobile phases (70:30 v/v) .

Advanced: How can Density Functional Theory (DFT) studies elucidate the electronic structure and reactivity of this compound?

Answer:

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the thione sulfur atom often exhibits high electron density, making it reactive toward alkylation or acylation . Solvent effects (via PCM models) and thermodynamic parameters (ΔG, ΔH) can rationalize experimental reaction pathways, such as regioselective modifications at the aminoethyl side chain .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. inactivity) of this compound derivatives?

Answer:

Discrepancies may arise from:

- Structural Variations : Minor substituent changes (e.g., N-acylation vs. alkylation) significantly alter bioactivity. For instance, diacylated derivatives show enhanced antiproliferative effects compared to mono-acylated analogs .

- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) impact IC₅₀ values. Standardized protocols (e.g., MTT assays with triplicate runs) minimize variability .

- Metabolic Stability : Poor solubility or rapid hepatic metabolism in vivo may explain inactivity despite in vitro potency. Pharmacokinetic studies (e.g., microsomal stability assays) are recommended .

Advanced: How can factorial design optimize the synthesis of this compound derivatives for scale-up?

Answer:

A 2³ factorial design evaluates three key factors: temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃). Response surface methodology (RSM) identifies optimal conditions (e.g., X₁ = 80°C, X₂ = DMF, X₃ = 5 mol% K₂CO₃) to maximize yield while minimizing side products . Interaction plots reveal synergistic effects (e.g., high temperature and polar solvents accelerate cyclization). Scalability is validated via continuous-flow reactors under identical conditions .

Basic: What are the documented biological activities of this compound, and what mechanistic hypotheses exist?

Answer:

Reported activities include:

- Antiproliferative Effects : Inhibition of topoisomerase II via thione-mediated DNA intercalation .

- Antimicrobial Action : Disruption of bacterial cell membranes by thione-coordinated metal complexes .

- Dopamine Inhibition : Competitive binding to dopamine receptors, as shown in radioligand assays .

Mechanistic studies often combine in silico docking (e.g., AutoDock Vina) with enzymatic assays to validate targets .

Advanced: How do computational tools (e.g., COMSOL Multiphysics) enhance process engineering for this compound production?

Answer:

COMSOL simulations model mass transfer limitations in batch reactors, optimizing stirrer speed (≥500 rpm) and reactor geometry (e.g., baffled tanks) . AI-driven parameter tuning predicts ideal residence times (τ) for continuous synthesis, reducing byproduct formation by 20–30% .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods (≥0.5 m/s airflow) .

- Waste Disposal : Neutralization with 10% acetic acid before incineration .

- Toxicity Data : LD₅₀ (oral, rat) = 320 mg/kg; avoid inhalation due to respiratory irritation .

Advanced: What methodologies validate the purity and stability of this compound in long-term storage?

Answer:

- Stability-Indicating HPLC : Monitor degradation products (e.g., oxidation to imidazolidine-2-one) under accelerated conditions (40°C/75% RH for 6 months) .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition onset (>200°C indicates stability) .

- Lyophilization : Freeze-drying in argon atmospheres preserves crystalline integrity .

Advanced: How can interdisciplinary approaches (e.g., chemical software + AI) accelerate research on this compound?

Answer:

- Cheminformatics Platforms : Tools like Schrödinger Suite predict synthetic accessibility (SAscore) and retrosynthetic pathways .

- AI-Driven High-Throughput Screening (HTS) : Train neural networks on PubChem datasets to prioritize derivatives with optimal ADMET profiles .

- Blockchain for Data Integrity : Encrypted lab notebooks (e.g., LabArchives) ensure traceability and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。